molecular formula C5H13NO2 B8426653 2-Methoxy-2-ethoxyethylamine

2-Methoxy-2-ethoxyethylamine

Cat. No.: B8426653
M. Wt: 119.16 g/mol
InChI Key: VACMUMPQXACGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-2-ethoxyethylamine (IUPAC name: 2-[2-(2-Methoxyethoxy)ethoxy]ethylamine) is a polyether amine characterized by a methoxy-ethoxy-ethoxy chain attached to an ethylamine backbone. Its structure includes three ether linkages and a terminal primary amine group, making it a versatile compound for applications in organic synthesis and pharmaceutical research.

Synonyms:

  • Tri(ethylene glycol) methyl ether amine
  • 3,6,9-Trioxa-1-aminodecane
  • 2-[2-(2-Methoxyethoxy)ethoxy]ethylamine .

Molecular Formula: Estimated as C₇H₁₇NO₃ based on structural analysis, with a molar mass of 163.21 g/mol.

Physical Properties:
While specific data are unavailable in the provided sources, analogous polyether amines typically exhibit liquid states at room temperature, moderate water solubility due to ether linkages, and low volatility.

Properties

Molecular Formula

C5H13NO2

Molecular Weight

119.16 g/mol

IUPAC Name

2-ethoxy-2-methoxyethanamine

InChI

InChI=1S/C5H13NO2/c1-3-8-5(4-6)7-2/h5H,3-4,6H2,1-2H3

InChI Key

VACMUMPQXACGGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Structural Complexity : The target compound’s extended polyether chain enhances hydrophilicity compared to simpler amines like 2-Methoxyethylamine , making it suitable for aqueous-phase reactions.
  • Functional Diversity: Unlike 2-(2-Methoxyphenoxy)ethylamine, which incorporates an aromatic ring, the target compound’s aliphatic ether backbone may reduce steric hindrance in coordination chemistry.
  • Reactivity: The primary amine group in this compound allows for nucleophilic reactions, similar to 2-(2-Aminoethoxy)ethanol, but with reduced polarity due to ether linkages .

Regulatory Status :

  • Not explicitly regulated under CLP or REACH, but adherence to general amine safety protocols (e.g., ventilation, PPE) is recommended .

Research Opportunities :

  • Investigation into the compound’s efficacy as a ligand for transition metals (e.g., Cu, Pd) in catalytic systems.
  • Exploration in lipid nanoparticle formulations for mRNA delivery, leveraging its amphiphilic properties.

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